molecular formula C20H20FNO3S2 B3407797 2-(4-Fluorophenyl)-5-(pentylthio)-4-(phenylsulfonyl)oxazole CAS No. 850927-08-1

2-(4-Fluorophenyl)-5-(pentylthio)-4-(phenylsulfonyl)oxazole

Cat. No.: B3407797
CAS No.: 850927-08-1
M. Wt: 405.5 g/mol
InChI Key: XQOLUSCJFKGFIQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(pentylthio)-4-(phenylsulfonyl)oxazole is a synthetic organic compound that belongs to the oxazole family This compound is characterized by the presence of a fluorophenyl group, a pentylthio group, and a phenylsulfonyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(pentylthio)-4-(phenylsulfonyl)oxazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Pentylthio Group: The pentylthio group can be added through a thiolation reaction, where a pentylthiol is reacted with the oxazole intermediate.

    Addition of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using a phenylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(pentylthio)-4-(phenylsulfonyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(pentylthio)-4-(phenylsulfonyl)oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Used in the development of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(pentylthio)-4-(phenylsulfonyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl and sulfonyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-5-(pentylthio)-4-(phenylsulfonyl)oxazole: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-Methylphenyl)-5-(pentylthio)-4-(phenylsulfonyl)oxazole: Similar structure but with a methyl group instead of fluorine.

    2-(4-Nitrophenyl)-5-(pentylthio)-4-(phenylsulfonyl)oxazole: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-5-(pentylthio)-4-(phenylsulfonyl)oxazole imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-fluorophenyl)-5-pentylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S2/c1-2-3-7-14-26-20-19(27(23,24)17-8-5-4-6-9-17)22-18(25-20)15-10-12-16(21)13-11-15/h4-6,8-13H,2-3,7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOLUSCJFKGFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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